3"-O-Desmethylspinorhamnoside

Description

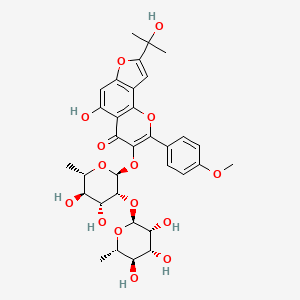

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C33H38O15 |

|---|---|

Molecular Weight |

674.6 g/mol |

IUPAC Name |

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-8-(2-hydroxypropan-2-yl)-2-(4-methoxyphenyl)furo[2,3-h]chromen-4-one |

InChI |

InChI=1S/C33H38O15/c1-12-21(35)24(38)26(40)31(43-12)48-30-25(39)22(36)13(2)44-32(30)47-29-23(37)20-17(34)11-18-16(10-19(45-18)33(3,4)41)28(20)46-27(29)14-6-8-15(42-5)9-7-14/h6-13,21-22,24-26,30-32,34-36,38-41H,1-5H3/t12-,13-,21-,22-,24+,25+,26+,30+,31-,32-/m0/s1 |

InChI Key |

HZYVKPMTUKWUOG-CYDBVHSLSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC5=C4C=C(O5)C(C)(C)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC5=C4C=C(O5)C(C)(C)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O |

Origin of Product |

United States |

Isolation and Characterization Methodologies

Natural Sources and Bioprospecting Strategies for the Chemical Compound

Microbial Fermentation Processes

Currently, there is no scientific literature available that documents the isolation of 3"-O-Desmethylspinorhamnoside through microbial fermentation processes.

Plant Extraction Techniques

The primary documented natural source of this compound is the plant kingdom, specifically the roots of Rhamnus disperma, a species belonging to the buckthorn family (Rhamnaceae) nih.gov. The isolation from this plant involves a systematic extraction and fractionation procedure.

The general approach to extracting flavonoids and other secondary metabolites from plant materials often begins with the selection of an appropriate solvent and extraction method. mdpi.comnih.govnih.govtnau.ac.in The choice of solvent is critical and is typically based on the polarity of the target compounds mdpi.com. For flavonoids, mixtures of alcohol and water are commonly employed mdpi.com.

In the specific case of isolating this compound from Rhamnus disperma roots, researchers utilized an alcoholic extract of the plant material. This initial extract was then subjected to fractionation using ethyl acetate (B1210297) nih.gov. This step serves to partition the compounds based on their polarity, thereby concentrating the flavonoids in the ethyl acetate fraction and simplifying the subsequent purification stages.

| Plant Source | Family | Part Used | Initial Extraction Solvent | Fractionation Solvent |

| Rhamnus disperma | Rhamnaceae | Roots | Alcohol | Ethyl acetate |

Marine Organism Biorefinery

There is currently no scientific evidence to suggest that this compound has been isolated from marine organisms. While marine environments are a rich source of diverse bioactive compounds, including various alkaloids and terpenoids, the presence of this specific flavonoid glycoside has not been reported in marine flora or fauna nih.govmdpi.com.

Other Biological Matrix Isolation Protocols

No other biological matrices have been identified in the scientific literature as sources for the isolation of this compound.

Chromatographic Separation Approaches

Following initial extraction and fractionation, chromatographic methods are essential for the purification of this compound from the complex mixture of compounds present in the plant extract.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial final step in the purification of this compound. After an initial separation of the ethyl acetate fraction from the Rhamnus disperma root extract using silica (B1680970) gel column chromatography, HPLC is employed for fine-scale purification nih.gov.

Reversed-phase HPLC is a common technique for the separation of flavonoids. In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. The specific conditions for the HPLC separation of this compound would include the choice of a suitable column (e.g., C18), a mobile phase typically consisting of a mixture of solvents like acetonitrile (B52724) and water or methanol and water, and a detector, often a UV-Vis or Diode Array Detector (DAD), to monitor the elution of the compounds nih.gov. The selection of the stationary phase and mobile phase composition is optimized to achieve the best resolution and peak shape for the target compound ictsl.net.

| Chromatographic Step | Stationary Phase | Purpose |

| Column Chromatography | Silica Gel | Initial fractionation of the ethyl acetate extract |

| High-Performance Liquid Chromatography (HPLC) | Not specified, likely a reversed-phase material (e.g., C18) | Final purification of this compound |

Gas Chromatography (GC)

Direct analysis of flavonoid glycosides such as this compound by Gas Chromatography (GC) is generally impractical. This is due to their high molecular weight, low volatility, and thermal instability, which prevent them from being readily vaporized without decomposition. To overcome these limitations, derivatization is typically required to convert the non-volatile glycoside into a more volatile and thermally stable derivative. However, even with derivatization, GC is not the preferred method for the analysis of complex glycosides, and other chromatographic techniques are more commonly employed. The development of class-specific GC-MS methods can sometimes improve the separation of related compounds. nih.gov

Column Chromatography and Thin-Layer Chromatography (TLC)

Column chromatography (CC) is a fundamental and widely used technique for the purification of flavonoid glycosides from crude plant extracts. magritek.comkhanacademy.orgyoutube.com The process involves a stationary phase, typically silica gel or alumina, packed into a glass column. khanacademy.orgscispace.com For the separation of polar compounds like flavonoid glycosides, normal-phase chromatography using polar stationary phases is common. khanacademy.org Reversed-phase materials, such as C18 silica gel, can also be utilized, particularly for separating flavonoid glycosides. researchgate.net The separation is achieved by eluting the mixture through the column with a mobile phase (solvent); compounds move at different rates depending on their affinity for the stationary and mobile phases. khanacademy.org Porous polyamide resin is also effective for separating polyphenolic compounds like flavonoids due to its hydrogen bond acceptor properties. researchgate.net

Thin-Layer Chromatography (TLC) is an essential companion technique to column chromatography. magritek.comscispace.com It is used to monitor the progress of the column separation by analyzing the fractions collected. scispace.com By spotting small amounts of each fraction onto a TLC plate and developing it with an appropriate solvent system, chemists can identify which fractions contain the desired compound and assess its purity. scispace.com Compounds with higher Rf values in a given solvent system will typically elute from a silica gel column first. scispace.com

Advanced Separation Techniques

Modern separation methods are increasingly replacing traditional techniques to enhance efficiency and reduce solvent consumption. nih.govmdpi.com High-Speed Counter-Current Chromatography (HSCCC) is a particularly effective advanced separation technique for the preparative isolation and purification of flavonoid glycosides. researchgate.netnih.gov HSCCC is a form of liquid-liquid partition chromatography that avoids the use of solid supports, which can cause irreversible adsorption of the sample. researchgate.net This method has been successfully used to separate various flavonoid glycosides from complex natural product extracts. researchgate.netnih.gov

Other advanced techniques are often employed in the initial extraction phase to obtain a flavonoid-rich extract prior to chromatographic purification. These include:

Ultrasound-Assisted Extraction (UAE) : Uses acoustic cavitation to rupture plant cell walls and release bioactive compounds. nih.gov

Supercritical Fluid Extraction (SFE) : Employs a supercritical fluid, often CO2, as the extraction solvent.

Pressurized Liquid Extraction (PLE) : Uses solvents at elevated temperatures and pressures to increase extraction efficiency. nih.gov

Microwave-Assisted Extraction (MAE) : Uses microwave energy to heat the solvent and plant matrix, accelerating extraction. nih.gov

These methods are generally faster and more environmentally friendly than conventional extraction techniques. nih.gov

Spectroscopic and Spectrometric Elucidation Techniques for Structural Determination

Once isolated, the precise structure of this compound is determined using a combination of spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including complex flavonoid glycosides. researchgate.net NMR provides information on the chemical environment of specific nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR). nih.gov

¹H NMR : Provides information about the number of different types of protons, their chemical environment (chemical shift), the number of protons in a given environment (integration), and the number of neighboring protons (splitting pattern). youtube.com

¹³C NMR : Shows the different types of carbon atoms in the molecule. The chemical shift range for ¹³C is much wider than for ¹H, often allowing for the resolution of individual carbon signals. nih.gov

For a complete and unambiguous structural assignment of this compound, various 2D NMR experiments are essential. These include COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments, which establish correlations between protons, between protons and the carbons they are directly attached to, and between protons and carbons over two or three bonds, respectively. This data is crucial for assembling the aglycone structure and determining the identity and attachment points of the sugar moieties.

Table 1: Representative ¹H and ¹³C NMR Data for a Flavonoid Glycoside Scaffold (Note: This is a representative table. Actual chemical shifts for this compound would need to be determined experimentally.)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 2 | 158.5 | - |

| 3 | 135.2 | - |

| 4 | 179.1 | - |

| 5 | 162.8 | - |

| 6 | 99.5 | 6.25 (d, 2.0) |

| 8 | 94.7 | 6.45 (d, 2.0) |

| 1' | 122.6 | - |

| 2' | 115.9 | 7.70 (d, 2.1) |

| 5' | 115.1 | 6.95 (d, 8.5) |

| 6' | 123.0 | 7.65 (dd, 8.5, 2.1) |

| Rha-1'' | 102.1 | 5.50 (d, 1.5) |

| Glc-1''' | 104.5 | 4.55 (d, 7.8) |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and formula of a compound. For large, non-volatile molecules like flavonoid glycosides, soft ionization techniques such as Electrospray Ionization (ESI) are employed. ESI-MS allows for the gentle ionization of the molecule, typically forming a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. The molecular formula for this compound is C₃₃H₃₈O₁₅, giving it a molecular weight of 674.6. biocrick.com

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. nih.gov By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. nih.gov The fragmentation of flavonoid glycosides typically involves the cleavage of glycosidic bonds, resulting in the loss of sugar units. This allows for the identification of the aglycone core and the sequence of sugars in the glycoside chain. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic system of a molecule, respectively.

UV-Vis Spectroscopy is particularly useful for identifying the type of flavonoid skeleton due to the conjugated system of the aromatic rings. researchgate.netcureffi.org Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum:

Band I (usually 300-400 nm) corresponds to the B-ring cinnamoyl system.

Band II (usually 240-280 nm) is associated with the A-ring benzoyl system. The exact position (λmax) of these bands can provide clues about the oxygenation pattern and the nature of substituents on the rings. researchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of a flavonoid glycoside like this compound would show characteristic absorption bands corresponding to:

O-H stretching : A broad band around 3400 cm⁻¹ due to the numerous hydroxyl groups on the flavonoid and sugar moieties.

C-H stretching : Bands in the 2850-3000 cm⁻¹ region.

C=O stretching : A strong absorption around 1650 cm⁻¹ from the carbonyl group in the C-ring.

C=C stretching : Absorptions in the 1600-1450 cm⁻¹ range due to the aromatic rings.

C-O stretching : Strong bands in the 1200-1000 cm⁻¹ region, characteristic of the ether linkages in the glycosidic bonds and the pyran ring. researchgate.net

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Alumina |

| Carbon Dioxide |

The Enigmatic Flavonoid: Unraveling the Scant Knowledge on this compound

Despite extensive searches of chemical databases and scientific literature, detailed information regarding the isolation and comprehensive characterization of the chemical compound this compound remains elusive. This flavonoid glycoside, while listed by some chemical suppliers, appears to be a rare or recently identified natural product that has not yet been the subject of published, in-depth scientific investigation.

The molecular formula of this compound is cited as C33H38O15, with a corresponding molecular weight of 674.6 g/mol . This information, however, originates from commercial product listings rather than peer-reviewed scientific publications.

Efforts to locate specific studies detailing the isolation of this compound from any plant source, including species of the Rhamnus genus known for producing a variety of flavonoid glycosides, have been unsuccessful. Consequently, no established methodologies for its extraction, purification, and chromatographic separation can be presented.

Similarly, a thorough search for spectroscopic data essential for the structural elucidation of this compound has yielded no results. This includes the absence of:

Nuclear Magnetic Resonance (NMR) Spectroscopy Data: No ¹H-NMR or ¹³C-NMR spectral data are available in the public domain. Such data would be crucial for determining the precise arrangement of atoms within the molecule, including the connectivity of the sugar moieties to the flavonoid aglycone.

Mass Spectrometry (MS) Data: Detailed mass spectral data, which would help to confirm the molecular weight and provide insights into the fragmentation patterns of the molecule, are not documented in accessible scientific literature.

X-ray Crystallography Studies: There is no indication that this compound has been successfully crystallized or that its three-dimensional structure has been determined through X-ray crystallography.

Due to the lack of available scientific data, it is not possible to provide a detailed article on the isolation and characterization methodologies for this compound as per the requested outline. The scientific community awaits future research that may shed light on the natural sources, isolation procedures, and structural characteristics of this enigmatic compound.

Biosynthesis Pathways and Enzymology

Proposed Biosynthetic Routes to the Chemical Compound

The biosynthesis of 3"-O-Desmethylspinorhamnoside is proposed to originate from the general phenylpropanoid pathway, which is responsible for the synthesis of all flavonoids. This foundational pathway provides the basic carbon skeleton, which is then tailored by a series of specific enzymes to yield the final product. The key transformations to arrive at this compound from a flavonoid aglycone would be a rhamnosylation step and a demethylation step.

Direct isotopic labeling studies to elucidate the biosynthetic pathway of this compound have not been reported. However, the precursors for its proposed flavonoid backbone are well-known. The biosynthesis of all flavonoids starts from the amino acid L-phenylalanine and malonyl-CoA.

Based on its name, the immediate precursor to this compound would likely be a methylated spinorhamnoside derivative. The term "spinorhamnoside" suggests a flavonoid glycoside containing the sugar rhamnose. The "desmethyl" prefix indicates the removal of a methyl group from a previously methylated intermediate. A plausible immediate precursor that undergoes demethylation would therefore be a compound like 3"-O-Methylspinorhamnoside .

The biosynthesis of the rhamnose sugar moiety itself originates from glucose-1-phosphate. Through a series of enzymatic reactions, this is converted to UDP-glucose, which is then transformed into UDP-L-rhamnose , the activated sugar donor required for glycosylation. ontosight.aibiorxiv.org In plants, a single enzyme, UDP-L-rhamnose synthase (RHM), can catalyze the entire conversion of UDP-glucose to UDP-rhamnose. dundee.ac.uk

The proposed biosynthetic pathway involves three key stages following the creation of a base flavonoid aglycone (e.g., Kaempferol (B1673270) or a similar structure):

Methylation: An O-methyltransferase (OMT) would catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid aglycone. O-methylated flavonoids are common in plants, and the enzymes responsible often show high specificity for the position of methylation. wikipedia.org

Rhamnosylation: A UDP-glycosyltransferase (UGT), specifically a rhamnosyltransferase (RhaT) , would then attach a rhamnose sugar molecule to the methylated flavonoid. This reaction uses UDP-L-rhamnose as the sugar donor. nih.gov The attachment of the rhamnose would form a methylated spinorhamnoside intermediate. The regiospecificity of UGTs determines which hydroxyl group of the flavonoid the sugar is attached to. nih.gov

Demethylation: The final step would be the removal of the methyl group, catalyzed by an O-demethylase . Plant O-demethylases are often members of the 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD) superfamily or cytochrome P450 monooxygenases. oup.comnih.gov These enzymes catalyze the hydroxylation of the methyl group, leading to the spontaneous release of formaldehyde (B43269) and the formation of the final hydroxyl group. nih.gov

A key intermediate in this proposed pathway is the methylated spinorhamnoside. The specific flavonoid core and the position of methylation and rhamnosylation would depend on the specific enzymes present in the producing organism.

| Enzyme Class | Function in Proposed Pathway | Cofactor/Substrate |

| O-Methyltransferase (OMT) | Methylation of flavonoid aglycone | S-adenosyl-L-methionine (SAM) |

| Rhamnosyltransferase (RhaT) | Glycosylation with rhamnose | UDP-L-rhamnose |

| O-Demethylase (e.g., 2-ODD) | Removal of methyl group | 2-oxoglutarate, Fe(II), O2 |

Genetic and Molecular Biology of Biosynthetic Gene Clusters

In many organisms, the genes encoding the enzymes for a specific metabolic pathway are located together on the chromosome in what is known as a Biosynthetic Gene Cluster (BGC) . This co-localization facilitates the coordinated regulation and expression of all the necessary enzymes.

While no BGC for this compound has been identified, established molecular biology techniques could be employed for its discovery. The identification and cloning of the genes involved would likely involve:

Transcriptome Analysis: By comparing the transcriptomes of producing and non-producing organisms or tissues, researchers can identify genes that are highly expressed when the compound is being made.

Homology-Based Cloning: Genes for flavonoid biosynthesis enzymes like UGTs and OMTs contain conserved sequence motifs. Degenerate primers targeting these motifs could be used in PCR to amplify fragments of the desired genes from the organism's DNA or cDNA. nih.gov

Genome Mining: With a sequenced genome, bioinformatics tools can search for putative BGCs containing the expected combination of genes (e.g., core flavonoid synthesis enzymes, a UGT, and a demethylase).

Once candidate genes are identified, they are typically cloned into expression vectors for further study. nih.gov

To confirm the function of cloned genes and reconstruct the biosynthetic pathway, heterologous expression is a powerful tool. This involves introducing the candidate genes into a host organism that does not naturally produce the compound, such as Escherichia coli or yeast (Saccharomyces cerevisiae).

For example, the putative RhaT and O-demethylase genes could be expressed in E. coli. nih.gov By providing the host with the proposed precursor (the methylated flavonoid), researchers could then analyze the culture for the production of the rhamnosylated intermediate and the final demethylated product. nih.govnih.gov This technique allows for the unambiguous assignment of function to each enzyme in the pathway. nsf.gov Challenges in heterologous expression can include the proper folding and post-translational modification of plant enzymes in a bacterial or yeast host. nsf.gov

Enzymatic Characterization and Mechanistic Studies

Once the enzymes of the proposed pathway are produced via heterologous expression and purified, their biochemical properties can be characterized in detail.

Substrate Specificity: In vitro assays would be conducted to determine the range of substrates each enzyme can act upon. For the putative RhaT, various flavonoid aglycones would be tested as potential acceptors. For the O-demethylase, its activity on the methylated spinorhamnoside intermediate would be confirmed. Rhamnosyltransferases from different plant species have been shown to have varying substrate promiscuity. nih.govoup.com

Kinetic Analysis: The catalytic efficiency (kcat/Km) of each enzyme with its preferred substrate would be determined by measuring reaction rates at different substrate concentrations. This provides insight into the enzyme's performance within the metabolic pathway.

Mechanistic Studies: For the O-demethylase, cofactor requirements would be confirmed. For instance, 2-ODD enzymes require Fe(II), 2-oxoglutarate, and molecular oxygen to function. oup.comnih.gov The mechanism involves an oxidative process where a hydroxyl group is added to the methyl carbon, leading to the unstable hemiacetal which then releases formaldehyde. nih.gov

| Enzyme | Proposed Substrate | Proposed Product | General Enzyme Family |

| Putative O-Methyltransferase | A flavonoid aglycone (e.g., Kaempferol) | A methylated flavonoid aglycone | O-Methyltransferase (OMT) |

| Putative Rhamnosyltransferase | Methylated flavonoid aglycone | 3"-O-Methylspinorhamnoside (hypothetical) | UDP-glycosyltransferase (UGT/RhaT) |

| Putative O-Demethylase | 3"-O-Methylspinorhamnoside (hypothetical) | This compound | 2-Oxoglutarate-Dependent Dioxygenase or Cytochrome P450 |

Enzyme Kinetics and Substrate Specificity

The biosynthesis of this compound, a flavonoid rhamnoside, is a multi-step process catalyzed by specific enzymes. While direct kinetic studies on the enzymes leading to this particular compound are not extensively documented, the analysis of homologous enzymes involved in flavonoid biosynthesis provides significant insights into their kinetic behavior and substrate preferences. The key enzymatic reactions are the rhamnosylation of a flavonoid backbone and the subsequent demethylation.

Flavonoid Rhamnosyltransferases:

The transfer of a rhamnose sugar moiety to the flavonoid aglycone is catalyzed by rhamnosyltransferases (RhaTs), a subclass of UDP-glycosyltransferases (UGTs). These enzymes exhibit specific kinetic properties. For instance, a rhamnosyltransferase from Citrus that catalyzes the production of bitter flavanone-glucosides has been purified and characterized. This enzyme demonstrates a high affinity for its natural substrate, prunin (B191939), with a Michaelis constant (K_m) of 2.4 µM. nih.gov The K_m for the sugar donor, UDP-rhamnose, was found to be 1.3 µM when prunin was the acceptor substrate. nih.gov The enzyme's activity is inhibited by its end product, UDP, but not by the final glycosylated flavonoids, naringin (B1676962) or neohesperidin. nih.gov

The substrate specificity of these rhamnosyltransferases is often stringent. The Citrus rhamnosyltransferase can utilize flavonoid-7-O-glucosides as acceptors, but not 5-O-glucosides or the aglycones themselves, highlighting its regiospecificity. nih.gov In Chrysanthemum species, rhamnosyltransferases involved in the synthesis of flavone (B191248) rutinosides have been shown to be promiscuous, acting on flavones, flavanones, and flavonols. oup.com However, they displayed a preference for flavone glucosides like acacetin-7-O-glucoside. oup.com

A well-studied flavonol-3-O-rhamnosyltransferase from Arabidopsis thaliana, UGT78D1, catalyzes the transfer of rhamnose from UDP-rhamnose to the 3-hydroxyl group of kaempferol and quercetin. uniprot.orgnih.gov This enzyme can also use UDP-glucose as a sugar donor to a lesser extent. nih.gov

Interactive Data Table: Kinetic Parameters of Related Flavonoid Glycosyltransferases

| Enzyme | Source Organism | Substrate(s) | K_m (µM) | V_max | Reference |

| Rhamnosyltransferase | Citrus (pummelo) | Prunin | 2.4 | >600 pmol/min/mg | nih.gov |

| Rhamnosyltransferase | Citrus (pummelo) | Hesperetin-7-O-glucoside | 41.5 | >600 pmol/min/mg | nih.gov |

| Rhamnosyltransferase | Citrus (pummelo) | UDP-rhamnose (with prunin) | 1.3 | >600 pmol/min/mg | nih.gov |

| Rhamnosyltransferase | Citrus (pummelo) | UDP-rhamnose (with hesperetin-7-O-glucoside) | 1.1 | >600 pmol/min/mg | nih.gov |

O-Demethylases:

The demethylation step in the biosynthesis of this compound is catalyzed by an O-demethylase. In plants, a prominent family of enzymes responsible for such reactions are the 2-oxoglutarate/Fe(II)-dependent dioxygenases (2-ODDs). nih.govresearchgate.netnih.gov These enzymes are involved in various metabolic pathways, including the biosynthesis of alkaloids and flavonoids. researchgate.net For example, in basil, a flavone 7-O-demethylase (F7ODM), which is a 2-ODD, has been identified to be involved in the formation of nevadensin. oup.com This enzyme shows high specificity for its natural substrates, gardenin B and 8-hydroxysalvigenin. oup.com

Kinetic analyses of plant O-demethylases are less common in the literature compared to methyltransferases. However, studies on related 2-ODDs, such as histone demethylases, reveal that they can have low affinities for oxygen and are subject to substrate inhibition by α-ketoglutarate. illinois.edu

Structural Biology of Key Biosynthetic Enzymes

The three-dimensional structures of the enzymes involved in the biosynthesis of this compound are crucial for understanding their catalytic mechanisms and substrate specificity. While the specific structures for the enzymes in this pathway have not been elucidated, homology modeling and the crystal structures of related enzymes provide valuable insights.

Flavonoid Rhamnosyltransferases:

Plant UGTs, including rhamnosyltransferases, generally adopt a conserved GT-B fold, which consists of two distinct Rossmann-like domains (N- and C-terminal domains). nih.gov The two domains form a cleft where the sugar donor and acceptor substrates bind. The C-terminal domain contains a highly conserved motif known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is involved in binding the UDP-sugar donor. mdpi.com The N-terminal domain is more variable and is primarily responsible for recognizing the acceptor substrate, thus determining the enzyme's specificity. mdpi.com

A crystal structure of a flavonoid 3-O-glucosyltransferase from Vitis vinifera (VvGT1), which shares structural similarities with rhamnosyltransferases, has been solved (PDB ID: 2C1Z). nih.govrcsb.org This structure, determined in complex with a UDP-glucose donor analog and the acceptor kaempferol, provides a detailed view of the active site. nih.govresearchgate.net Key amino acid residues involved in catalysis and substrate binding have been identified through these structural studies.

O-Demethylases:

The structural biology of plant 2-ODD O-demethylases is an emerging field. These enzymes belong to a large superfamily characterized by a conserved double-stranded β-helix fold, often referred to as the jelly-roll motif. This core structure forms the active site, which binds the Fe(II) cofactor and the co-substrate 2-oxoglutarate. The iron is typically coordinated by a conserved His2-X-Asp/Glu...His motif.

Cofactor Requirements and Reaction Mechanisms

Flavonoid Rhamnosyltransferases:

The catalytic activity of flavonoid rhamnosyltransferases is dependent on a specific sugar donor, which acts as a cofactor. For the rhamnosylation step in the biosynthesis of this compound, the required cofactor is UDP-L-rhamnose . nih.govuniprot.org The enzyme catalyzes the transfer of the rhamnosyl group from UDP-rhamnose to a hydroxyl group on the flavonoid acceptor molecule. The reaction proceeds via a nucleophilic attack of the acceptor's hydroxyl group on the anomeric carbon of the rhamnose moiety of UDP-rhamnose, leading to the formation of an O-glycosidic bond and the release of UDP.

O-Demethylases:

Plant O-demethylases of the 2-oxoglutarate/Fe(II)-dependent dioxygenase family have specific cofactor requirements for their catalytic activity. These include:

Fe(II) (ferrous iron): This is the central metal ion in the active site that directly participates in the catalysis. nih.govresearchgate.net

2-Oxoglutarate (α-ketoglutarate): This co-substrate is decarboxylated to succinate (B1194679) during the reaction, driving the formation of a high-energy ferryl-oxo intermediate. nih.govresearchgate.net

Molecular Oxygen (O₂): One atom of oxygen is incorporated into the succinate, and the other is used to hydroxylate the methyl group of the substrate. nih.gov

Ascorbate (B8700270): While not always strictly required, ascorbate is often needed in vitro to maintain the iron in its reduced Fe(II) state.

The reaction mechanism of these O-demethylases involves the binding of Fe(II), 2-oxoglutarate, and the methylated flavonoid substrate to the active site. Molecular oxygen then binds to the iron center. This is followed by the oxidative decarboxylation of 2-oxoglutarate, which generates a highly reactive Fe(IV)=O (ferryl-oxo) species. This potent oxidant then hydroxylates the methyl group of the flavonoid substrate. The resulting hydroxymethyl group is unstable and spontaneously eliminates as formaldehyde, yielding the demethylated flavonoid product. nih.govresearchgate.net

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for the Chemical Compound

A comprehensive review of the scientific literature indicates that a total synthesis of 3"-O-Desmethylspinorhamnoside has not yet been reported. Total synthesis involves the complete construction of a complex molecule from basic, commercially available starting materials. beilstein-journals.org The process typically begins with a retrosynthetic analysis to deconstruct the target molecule into simpler, achievable fragments. researchgate.netwikipedia.org This is followed by the development of a multi-step reaction sequence, often requiring extensive optimization and the use of stereoselective and regioselective methods to control the three-dimensional arrangement of atoms. nih.govresearchgate.netrsc.org While the total synthesis of other complex natural products has been achieved, the specific pathway for this compound remains an open challenge in synthetic organic chemistry.

Retrosynthetic Analysis and Key Disconnections

A hypothetical retrosynthetic analysis for a complex glycoside like this compound would logically involve disconnections at the glycosidic linkages. This would break the molecule down into its constituent sugar moieties and the aglycone core. Further disconnections of the aglycone would then aim to simplify the polyketide backbone into smaller, synthetically accessible precursors. The key challenges in such an approach would be the stereocontrolled synthesis of the individual fragments and their subsequent efficient and selective coupling.

Multi-step Reaction Sequences and Reaction Optimization

The forward synthesis would necessitate a lengthy sequence of reactions. Each step would require careful optimization of reaction conditions—such as temperature, solvent, and catalysts—to maximize yield and purity. The assembly of the complex carbon skeleton of the aglycone and the stereoselective formation of multiple glycosidic bonds would be critical hurdles to overcome.

Stereoselective and Regioselective Synthesis

The presence of numerous stereocenters and distinct functional groups in this compound would demand a high degree of stereoselectivity and regioselectivity in the synthetic route. Stereoselective reactions create a specific stereoisomer, which is crucial for biological activity. eupati.eumdpi.comnih.gov Regioselective reactions control which part of a molecule reacts, a necessity when multiple similar functional groups are present.

Semisynthesis and Analog Generation

Semisynthesis, which starts from a structurally related natural product, offers a more direct route to obtaining analogs of complex molecules. wikipedia.org This approach is particularly valuable when the natural precursor is readily available from fermentation or extraction.

Modification of Isolated Natural Precursors

A practical approach to producing derivatives of complex molecules like this compound is through the chemical modification of a closely related and more abundant natural product. For instance, the semi-synthesis of spinosyn analogs, a class of compounds structurally related to spinorhamnosides, has been successfully demonstrated. A notable example is the semi-synthesis of 3'-O-ethyl-5,6-dihydrospinosyn J, a component of the insecticide spinetoram, starting from the natural product spinosyn A. beilstein-journals.org

This process involves several key strategic steps that could be hypothetically applied to a precursor of this compound:

Hydrolysis: The starting natural product is first hydrolyzed to separate the aglycone (the non-sugar portion) from its sugar attachments. beilstein-journals.org

Selective Protection: The aglycone often possesses multiple reactive sites, such as hydroxyl groups. To achieve selective modification, protecting groups are employed to temporarily block certain reactive sites while allowing others to react. For example, in the spinosyn A aglycone, different silyl (B83357) ethers are used to distinguish between the hydroxyl groups at various positions. beilstein-journals.org

Glycosylation: With the desired hydroxyl group exposed, a modified sugar unit can be introduced. This glycosylation step is critical for building the desired analog. The synthesis of the specific sugar to be attached, in this case, a derivative of rhamnose, is a significant synthetic effort in itself. beilstein-journals.org

Deprotection and Further Modification: Following the successful coupling of the new sugar, the protecting groups are removed. Further chemical modifications, such as the selective reduction of a double bond, can then be carried out to arrive at the final target molecule. beilstein-journals.org

A retrosynthetic blueprint for a semi-synthetic approach to a spinosyn analog is detailed in the following table, illustrating the key disconnections back to the natural precursor and the required sugar components.

| Target Molecule | Key Precursors | Synthetic Strategy |

| 3'-O-ethyl-5,6-dihydrospinosyn J | Spinosyn A aglycone, 3-O-ethyl-2,4-di-O-methylrhamnose, D-forosamine | Sequential glycosylation, selective protection/deprotection, late-stage hydrogenation |

This table is based on the semi-synthesis of a related spinosyn analog and illustrates a potential strategy for spinorhamnoside derivatives.

Derivatization for Enhanced Biological Activity

The primary motivation for synthesizing analogs of natural products is often to enhance their biological activity, improve their stability, or alter their pharmacokinetic properties. mdpi.com Derivatization involves making specific chemical changes to the core structure of the molecule. researchgate.net

For a compound like this compound, derivatization efforts could focus on several key areas:

Modification of the Sugar Moieties: Altering the substitution pattern on the sugar rings, such as changing the alkyl groups on the hydroxyls, can significantly impact how the molecule interacts with its biological target. The synthesis of spinosyn analogs with modified rhamnose units is a prime example of this strategy. beilstein-journals.org

Modification of the Aglycone: Changes to the macrocyclic core, such as the introduction or removal of functional groups, can also lead to enhanced activity.

Prodrug Strategies: The attachment of a temporary chemical group that is cleaved in the body to release the active drug can be used to improve properties like solubility or oral bioavailability.

The following table summarizes potential derivatization strategies and their rationale for a complex glycoside like this compound, based on general principles of medicinal chemistry.

| Derivatization Site | Type of Modification | Potential for Enhanced Biological Activity |

| Sugar Hydroxyl Groups | Alkylation, Acylation | Altering binding affinity and selectivity for the target protein. |

| Aglycone Functional Groups | Oxidation, Reduction, Halogenation | Modifying metabolic stability and intrinsic potency. |

| Entire Molecule | Formation of Esters or Carbonates | Improving cell permeability and oral absorption (Prodrug approach). |

This table represents hypothetical derivatization strategies based on established medicinal chemistry principles.

Emerging Synthetic Methodologies

The synthesis of complex natural products such as 3”-O-Desmethylspinorhamnoside is continually evolving, with emerging methodologies offering the potential for more efficient, selective, and automated approaches. These advanced strategies, including flow chemistry, catalytic transformations, and automated synthesis platforms, represent the forefront of synthetic organic chemistry and hold promise for overcoming some of the long-standing challenges in carbohydrate chemistry.

Flow Chemistry Applications

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, presents numerous advantages for the synthesis of complex molecules like 3”-O-Desmethylspinorhamnoside. cinz.nzrsc.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reaction yields, selectivity, and safety. rsc.org

Furthermore, the scalability of chemical processes is often more straightforward in flow chemistry. cinz.nz Scaling up a reaction in a batch reactor can be challenging, whereas in a flow system, increased production can be achieved by simply running the system for a longer duration or by "numbering-up" – running multiple systems in parallel. rsc.org This aspect is particularly attractive for the potential future production of 3”-O-Desmethylspinorhamnoside or its analogues for further research.

The application of flow chemistry has been successfully demonstrated in the synthesis of various biologically relevant compound libraries and natural products. scielo.brsemanticscholar.orgnih.gov Although no specific flow synthesis of 3”-O-Desmethylspinorhamnoside has been reported, the principles and techniques developed for other complex molecules could be adapted for its synthesis.

| Parameter | Batch Chemistry | Flow Chemistry | Potential Advantage for 3”-O-Desmethylspinorhamnoside Synthesis |

| Reaction Control | Less precise, potential for temperature and concentration gradients. | Precise control over temperature, pressure, and residence time. rsc.org | Improved stereoselectivity in glycosylation reactions and minimization of side products. |

| Safety | Handling of hazardous reagents and intermediates in large quantities. | Smaller reaction volumes at any given time, better containment. cinz.nz | Safer handling of potentially hazardous glycosyl donors or activating reagents. |

| Scalability | Often requires re-optimization of reaction conditions. | More straightforward by extending run time or parallelization. rsc.org | Facilitates the production of larger quantities for extensive biological evaluation. |

| Efficiency | Can involve multiple manual work-up and purification steps. | Potential for in-line purification and telescoped reactions. cam.ac.uk | Reduced synthesis time and consumption of solvents and reagents. |

Catalytic Transformations

The stereoselective formation of glycosidic bonds is a central challenge in the synthesis of oligosaccharides like 3”-O-Desmethylspinorhamnoside. Catalytic transformations offer a powerful means to control this stereoselectivity and improve the efficiency of glycosylation reactions. acs.org The development of novel catalytic methods is a major focus in carbohydrate chemistry, moving away from stoichiometric activators towards more sustainable and selective approaches. acs.orgrsc.org

Various catalytic strategies could be envisioned for the synthesis of 3”-O-Desmethylspinorhamnoside. These include:

Brønsted and Lewis Acid Catalysis: Traditional glycosylation methods often rely on acid catalysis. Modern advancements have led to the development of highly effective and selective Lewis acid catalysts, such as TMSNTf2, and Brønsted acids like NHTf2, which can activate glycosyl donors under mild conditions. acs.org The choice of catalyst can significantly influence the stereochemical outcome of the glycosylation.

Metal-Catalyzed Glycosylations: Transition metal catalysts, for example, those based on gold(I) or palladium, have emerged as powerful tools for glycosylation. bldpharm.com These catalysts can activate glycosyl donors through unique mechanisms, often leading to high stereoselectivity and functional group tolerance. For the synthesis of 3”-O-Desmethylspinorhamnoside, such methods could be employed for the coupling of the constituent monosaccharide units.

Organocatalysis: Organocatalysts, which are small organic molecules, offer an alternative to metal-based catalysts and can promote stereoselective glycosylations. These catalysts are often less sensitive to air and moisture, making them easier to handle.

Enzymatic Catalysis: Glycosyltransferases and glycosidases are enzymes that naturally catalyze the formation and cleavage of glycosidic bonds with high regio- and stereoselectivity. The use of these enzymes in the synthesis of 3”-O-Desmethylspinorhamnoside could provide a highly efficient and selective route to the desired glycosidic linkages, mimicking the biosynthetic pathway.

The application of catalyst-controlled, regioselective glycosylation has been demonstrated in the synthesis of complex natural products, such as cardiac glycosides, allowing for the selective modification of one hydroxyl group among many. nih.gov This level of control would be highly beneficial in the synthesis of 3”-O-Desmethylspinorhamnoside to achieve the correct connectivity between the monosaccharide units.

| Catalytic Method | Catalyst Examples | Key Advantages | Potential Application in 3”-O-Desmethylspinorhamnoside Synthesis |

| Lewis/Brønsted Acid Catalysis | TMSNTf2, NHTf2, PPTS acs.org | Mild reaction conditions, high efficiency. acs.org | Activation of glycosyl donors for the formation of the rhamnoside and fucoside linkages. |

| Transition Metal Catalysis | Gold(I) complexes, Palladium complexes bldpharm.com | High stereoselectivity, functional group tolerance. bldpharm.com | Stereoselective construction of the 1→2, 1→3, and 1→4 glycosidic bonds. |

| Organocatalysis | Chiral thioureas, phosphoric acids | Metal-free, often mild conditions. | Enantioselective glycosylations if chiral building blocks are not used. |

| Enzymatic Catalysis | Glycosyltransferases, Glycosidases | High regio- and stereoselectivity, environmentally benign. | Precise formation of the specific glycosidic linkages found in the natural product. |

Automated Synthesis Platforms

The sequential assembly of oligosaccharides is a labor-intensive process that has traditionally hindered the rapid synthesis of complex carbohydrates. nih.gov Automated solid-phase synthesis platforms, analogous to those used for peptides and oligonucleotides, are revolutionizing the field of glycoscience by enabling the rapid and reliable synthesis of complex oligosaccharides. rsc.orgnih.gov

These automated synthesizers utilize a solid support to which the growing oligosaccharide chain is attached. rsc.org Monosaccharide building blocks, equipped with appropriate protecting groups and an activatable anomeric leaving group, are then sequentially added in a computer-controlled fashion. nih.gov This approach offers several advantages:

Speed and Efficiency: Automated synthesis significantly reduces the time required to assemble complex oligosaccharides, from months or years to a matter of days. rsc.org

Reproducibility: The standardized and computer-controlled nature of the process leads to high reproducibility.

Accessibility: These platforms can be operated by non-specialists, making complex carbohydrates more accessible to the broader scientific community. rsc.org

While the automated synthesis of any specific spinorhamnoside has not been detailed, the technology has been successfully applied to the synthesis of other complex oligosaccharides, including a branched dodecasaccharide and hyaluronic acid oligomers. nih.govacs.org The synthesis of 3”-O-Desmethylspinorhamnoside on an automated platform would require the preparation of the corresponding protected monosaccharide building blocks of rhamnose and fucose. Once these building blocks are in hand, the automated synthesizer could be programmed to perform the sequential glycosylation reactions to assemble the target molecule.

The development of a standardized set of building blocks and optimized coupling protocols is a key area of ongoing research that will further expand the capabilities of automated oligosaccharide synthesis. acs.org The commercial availability of automated synthesizers and pre-packaged reagent cartridges for various chemical transformations is also accelerating the adoption of this technology. synplechem.comsigmaaldrich.com

| Feature | Manual Synthesis | Automated Synthesis | Implication for 3”-O-Desmethylspinorhamnoside Synthesis |

| Time | Weeks to months | Days rsc.org | Rapid access to the target molecule and its analogues for structure-activity relationship studies. |

| Labor | Labor-intensive, requires expert skills. | Minimal manual intervention after setup. synplechem.com | Frees up researchers' time for other tasks such as biological testing. |

| Reproducibility | Can be variable between different chemists and laboratories. | High, due to computer control. | Consistent production of the compound for reliable biological data. |

| Purification | Requires purification after each step. | Purification often simplified at the end of the synthesis after cleavage from the solid support. nih.gov | Streamlined workflow and reduced use of purification materials. |

Biological Activities and Mechanistic Investigations Non Clinical Focus

In Vitro Assays of Biological Activity

The exploration of 3"-O-Desmethylspinorhamnoside's biological effects has been undertaken through a variety of in vitro assays. These laboratory-based studies are crucial for providing initial insights into the compound's potential interactions with biological systems at a molecular and cellular level.

Cell-Based Assays (e.g., Enzyme Inhibition, Receptor Binding)

At present, specific data from cell-based assays focusing on enzyme inhibition or receptor binding for this compound are not extensively available in publicly accessible scientific literature. However, related compounds offer a glimpse into its potential activities. For instance, Biorobin, a synonym for the related compound Kaempferol (B1673270) 3-O-robinobioside, has been shown to inhibit the proliferation of human T-cells in vitro, with a reported IC₅₀ of 25 mg/mL. nih.gov This suggests that flavonoid glycosides of this nature may possess immunomodulatory properties worthy of further investigation.

Antimicrobial Effects on Specific Microorganisms

Research into the direct antimicrobial effects of purified this compound is still in its nascent stages. While comprehensive studies on this specific compound are limited, the broader context of flavonoids and extracts from Bupleurum species suggests a potential for antimicrobial activity. Flavonoids, as a chemical class, are known to possess antifungal, antiviral, and antibacterial properties. caldic.com For example, extracts from Bupleurum species have demonstrated activity against various microbes. nih.gov However, without specific studies on this compound, it is not possible to attribute these effects directly to this compound.

Antioxidant Capacity Evaluations

The antioxidant potential of this compound is an area of significant interest, given the well-documented antioxidant properties of flavonoids. In vitro antioxidant capacity is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

A study on the flavonoid profile of three Bupleurum species, including B. flavum, which contains related flavonoid glycosides, demonstrated significant antioxidant activity. The extracts showed potent DPPH and ABTS radical scavenging activity. For instance, the B. flavum extract had an IC₅₀ value of 22.12 μg/ml in the DPPH assay and 118.15 μg/ml in the ABTS assay. nih.gov While these results are for a crude extract, they highlight the potential contribution of its flavonoid constituents, such as this compound, to this activity.

Table 1: Antioxidant Activity of Bupleurum flavum Extract nih.gov

| Assay | IC₅₀ (μg/ml) |

| DPPH | 22.12 |

| ABTS | 118.15 |

It is important to note that these values represent the activity of the entire extract and not of the isolated this compound. Further studies on the purified compound are necessary to determine its specific antioxidant capacity.

Anti-inflammatory Modulations at the Cellular Level

The anti-inflammatory properties of flavonoids are a cornerstone of their therapeutic interest. In vitro models of inflammation, often utilizing lipopolysaccharide (LPS)-stimulated macrophages, are standard for assessing these effects.

Decoctions of Bupleurum rigidum, a known source of this compound, have demonstrated anti-inflammatory activity. In an NF-κB assay, a key pathway in inflammation, the infusion of B. rigidum showed 42% inhibition at a concentration of 60 µg/mL. nih.gov Furthermore, in a hexosaminidase exocytosis assay, which models degranulation in inflammatory responses, the infusion exhibited 30% inhibition at 50 µg/mL. nih.gov

Table 2: Anti-inflammatory Activity of Bupleurum rigidum Infusion nih.gov

| Assay | Concentration (µg/mL) | Inhibition (%) |

| NF-κB | 60 | 42 |

| Hexosaminidase Exocytosis | 50 | 30 |

These findings, while not on the isolated compound, suggest that this compound may contribute to the observed anti-inflammatory effects of Bupleurum rigidum extracts.

Immunomodulatory Effects in Cellular Models

The immunomodulatory potential of this compound can be inferred from studies on related compounds. As previously mentioned, the inhibition of human T-cell proliferation by Biorobin (Kaempferol 3-O-robinobioside) points towards an immunosuppressive effect. nih.gov The genus Bupleurum is also known for its immunomodulatory properties, with various extracts and isolated compounds showing effects on immune cells. nih.gov However, direct evidence for the immunomodulatory effects of this compound in specific cellular models is currently lacking in the scientific literature.

Enzyme Modulation (e.g., Specific Enzyme Targets)

The ability of flavonoids to inhibit various enzymes is a key aspect of their biological activity. While specific enzyme targets for this compound have not been explicitly identified, the anti-inflammatory data suggests a potential interaction with enzymes in the NF-κB signaling pathway. nih.gov The general anti-inflammatory and antioxidant activities of flavonoids are often attributed to their ability to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the production of inflammatory mediators, and enzymes that generate reactive oxygen species. mdpi.com Further research is required to identify the specific enzymatic targets of this compound.

Molecular Mechanisms of Action

Understanding how a compound like this compound exerts its effects at a molecular level is fundamental to its potential development as a therapeutic agent. This involves a multi-faceted approach to identify its direct molecular targets and the subsequent cellular changes it induces.

Target Identification and Validation (e.g., Protein-Ligand Interactions)

The initial step would be to identify the specific protein or proteins that this compound binds to within a biological system. Techniques such as affinity chromatography-mass spectrometry, where the compound is used as bait to "pull down" its binding partners from cell extracts, are commonly employed. Computational methods, including molecular docking simulations, could also predict potential protein targets based on the compound's three-dimensional structure. Once potential targets are identified, validation studies are crucial. These might involve assays to measure changes in protein activity upon binding of the compound or biophysical techniques like surface plasmon resonance to quantify the binding affinity.

Cellular Pathway Perturbations (e.g., Signaling Cascades, Gene Expression)

Following target identification, researchers would investigate how the interaction between this compound and its target(s) affects cellular signaling pathways. This could involve studying well-established cascades such as the MAPK or PI3K/Akt pathways, which are often implicated in cell growth, proliferation, and survival. Techniques like Western blotting would be used to assess the phosphorylation status and, therefore, the activation state of key proteins within these pathways. Furthermore, comprehensive gene expression analysis using microarrays or RNA sequencing would reveal which genes are up- or down-regulated in response to treatment with the compound, providing a global view of the cellular response.

Subcellular Localization and Organelle Specificity

Determining where this compound or its targets are located within the cell is critical for understanding its function. Fluorescently labeling the compound or using antibodies against its target proteins in conjunction with confocal microscopy would allow for visualization of its subcellular distribution. This could reveal, for example, whether the compound primarily acts in the nucleus, mitochondria, or at the cell membrane, providing further clues about its mechanism of action.

Biomolecular Interaction Profiling

A broader understanding of the compound's interactions can be achieved through biomolecular interaction profiling. This could involve screening against panels of known biological targets, such as kinases, phosphatases, or G-protein coupled receptors, to assess its selectivity. Such profiling helps to identify potential off-target effects and provides a more complete picture of the compound's pharmacological profile.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound like this compound. These studies involve synthesizing and testing a series of analogues of the parent compound to understand how specific structural features contribute to its biological activity.

Analysis of Functional Group Contributions to Activity

By systematically modifying the functional groups of this compound, medicinal chemists could determine their importance for its biological effects. For instance, the hydroxyl (-OH) groups on the flavonoid backbone and the sugar moiety are likely involved in forming hydrogen bonds with target proteins. The absence of a methyl group at the 3" position of the spinorhamnoside sugar is a defining feature of this compound. SAR studies would involve synthesizing the methylated version and other derivatives to understand the role of this specific structural element. The planarity of the flavonoid ring system and the nature and position of the glycosidic linkage would also be key areas for investigation.

The table below illustrates a hypothetical SAR study for this compound, demonstrating how modifications could be correlated with biological activity.

| Compound | Modification | Hypothetical Biological Activity (IC50) |

| This compound | Parent Compound | X µM |

| Analogue 1 | Methylation at 3"-position | Y µM |

| Analogue 2 | Removal of 4'-hydroxyl group | Z µM |

| Analogue 3 | Change in glycosidic linkage position | A µM |

This table is for illustrative purposes only, as no experimental data for this compound currently exists in the public domain.

Impact of Stereochemistry on Biological Efficacy

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is fundamental to its biological function. Different stereoisomers of a compound can exhibit vastly different activities, from potent therapeutic effects to inactivity or even toxicity. However, no studies have been found that specifically investigate the stereoisomers of this compound and how their spatial configurations might influence their biological efficacy.

Computational Approaches to SAR (e.g., QSAR, Molecular Docking)

Modern drug discovery heavily relies on computational methods to predict the biological activity of chemical compounds and to understand their interactions with biological targets. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are instrumental in this process. QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, while molecular docking predicts the preferred orientation of a molecule when bound to a target protein. A thorough search of scientific databases reveals no published QSAR or molecular docking studies specifically focused on this compound.

Pharmacophore Modeling

Pharmacophore modeling is another powerful computational tool used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model then serves as a template for designing new, more potent compounds. There is currently no available research that describes the development of a pharmacophore model for this compound.

Analytical Method Development for Research Applications

Quantitative Determination in Complex Matrices

The quantitative determination of 3”-O-Desmethylspinorhamnoside, particularly at low concentrations in intricate biological or botanical samples, necessitates the development of highly sensitive and selective analytical methodologies.

Development of High-Sensitivity Detection Methods (e.g., LC-MS/MS, GC-MS)

For the analysis of flavonoid glycosides like 3”-O-Desmethylspinorhamnoside, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the technique of choice. chembuyersguide.com This preference is due to the compound's polarity and thermal lability, which make it less suitable for Gas Chromatography-Mass Spectrometry (GC-MS) without prior derivatization. hebmu.edu.cn An LC-MS/MS method offers high sensitivity and specificity by separating the analyte from matrix components chromatographically before detecting and quantifying it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

The development of an LC-MS/MS method would involve the optimization of several key parameters:

Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation of flavonoid glycosides. The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with the addition of a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure adequate separation from other compounds in the sample.

Mass Spectrometric Detection: Electrospray ionization (ESI) is the most suitable ionization technique for flavonoid glycosides, and it can be operated in either positive or negative ion mode. nih.gov The selection of the ion mode and the optimization of parameters such as capillary voltage and source temperature are critical for maximizing the signal intensity of the parent ion. For quantitative analysis, the system would be operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for 3”-O-Desmethylspinorhamnoside are monitored. This enhances selectivity and sensitivity. mdpi.com

While GC-MS is less common for intact flavonoid glycosides, it can be employed after a derivatization step that increases the volatility and thermal stability of the analyte. hebmu.edu.cn

Calibration, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

To ensure the accuracy of quantitative measurements, a calibration curve must be constructed. This is typically achieved by analyzing a series of standard solutions of known concentrations of purified 3”-O-Desmethylspinorhamnoside. The instrument response is then plotted against the concentration, and a regression analysis is performed to establish the relationship.

Two critical performance characteristics of any quantitative method are the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

Limit of Detection (LOD): This is the lowest concentration of the analyte that can be reliably distinguished from the background noise, though not necessarily quantified with acceptable precision and accuracy. It is often determined as the concentration that produces a signal-to-noise ratio of 3:1.

Limit of Quantitation (LOQ): This is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. A common approach to establish the LOQ is to find the concentration that yields a signal-to-noise ratio of 10:1.

The LOD and LOQ are fundamental for defining the working range of the analytical method.

| Parameter | Description | Typical Approach |

| Calibration | Establishes the relationship between instrument response and analyte concentration. | Analysis of a series of standard solutions of known concentrations. |

| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | Signal-to-Noise Ratio of 3:1. |

| Limit of Quantitation (LOQ) | Lowest concentration that can be accurately and precisely quantified. | Signal-to-Noise Ratio of 10:1. |

Table 1: Key Parameters in Quantitative Analytical Method Development

Method Validation and Robustness

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. sci-hub.se For the quantitative analysis of 3”-O-Desmethylspinorhamnoside, a validation protocol would assess several parameters to ensure the reliability of the results.

Specificity and Selectivity: This ensures that the analytical signal is solely from the analyte of interest and not from other components in the sample matrix. This is typically evaluated by analyzing blank matrix samples and spiked samples to check for interferences.

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by performing recovery studies on samples spiked with a known amount of the analyte.

Precision: This measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision).

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage.

| Validation Parameter | Description |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. |

| Accuracy | Closeness of the test results to the true value. |

| Precision | Degree of scatter between a series of measurements. |

| Linearity | Proportionality of the signal to the analyte concentration. |

| Range | Concentration interval over which the method is precise, accurate, and linear. |

| Robustness | Capacity to remain unaffected by small variations in method parameters. |

Table 2: Core Parameters for Analytical Method Validation

Sample Preparation and Derivatization Techniques

The goal of sample preparation is to extract the analyte from its matrix, remove interfering substances, and concentrate it to a level suitable for analysis.

Extraction and Purification Strategies

The choice of extraction method depends on the nature of the sample matrix. For botanical materials, where 3”-O-Desmethylspinorhamnoside might be found, common extraction techniques include:

Solid-Liquid Extraction: This involves extracting the compound from a solid sample using a liquid solvent. Solvents such as methanol, ethanol (B145695), or mixtures with water are often effective for extracting flavonoid glycosides.

Ultrasonic-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls and enhance the extraction efficiency.

Microwave-Assisted Extraction (MAE): This method utilizes microwave energy to heat the solvent and sample, which can accelerate the extraction process.

Following the initial extraction, a purification or "clean-up" step is often necessary to remove co-extracted interfering compounds. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. An appropriate SPE sorbent can be chosen to retain the analyte while allowing interfering compounds to pass through, or vice versa.

Chemical Derivatization for Enhanced Detectability

Chemical derivatization involves modifying the chemical structure of the analyte to improve its analytical properties. While LC-MS/MS often provides sufficient sensitivity for the direct analysis of flavonoid glycosides, derivatization can be employed to:

Enhance Ionization Efficiency: Attaching a group that is more readily ionized can increase the signal intensity in the mass spectrometer.

Improve Chromatographic Behavior: Derivatization can alter the polarity of the analyte, leading to better peak shape and resolution.

Enable GC-MS Analysis: For analysis by GC-MS, derivatization is necessary to convert the non-volatile flavonoid glycoside into a more volatile and thermally stable compound. Silylation is a common derivatization reaction for this purpose.

For LC-MS analysis, derivatization strategies for hydroxyl groups, such as those present in 3”-O-Desmethylspinorhamnoside, could involve reagents that introduce a permanently charged group, thereby significantly enhancing the ionization efficiency in the ESI source. mdpi.com

Based on a comprehensive search of available scientific literature, there is currently no specific research data or analytical methodologies published for the chemical compound 3"-O-Desmethylspinorhamnoside regarding its analysis via NMR-based metabolomics or high-resolution mass spectrometry for untargeted profiling.

Therefore, it is not possible to generate an article with detailed research findings and data tables as per the provided outline for this specific compound. The requested in-depth analysis requires existing research, which does not appear to be available in the public domain at this time.

We recommend consulting specialized chemical databases or commissioning targeted analytical research to develop the necessary data for an article of this nature.

Potential Applications in Research and Industrial Contexts Excluding Clinical Human Trials

Role as a Biochemical Probe or Research Tool

In the realm of biochemistry, novel glycosides can serve as invaluable probes for elucidating complex biological pathways. A compound like 3"-O-Desmethylspinorhamnoside could potentially be used to study the specificity and function of glycosidases and glycosyltransferases, enzymes that play crucial roles in cellular communication, protein function, and disease processes. By observing how this specific substrate is recognized and processed, researchers could gain insights into enzyme kinetics and active site architecture. Furthermore, if labeled with a fluorescent or radioactive tag, it could be employed to visualize the localization and trafficking of specific enzymes or carbohydrate-binding proteins within cells.

Precursor for Synthetic Intermediates or Specialty Chemicals

The chemical structure of this compound, featuring a sugar moiety (rhamnose derivative) and an aglycone, makes it a candidate as a chiral building block in organic synthesis. The stereochemically defined sugar component can be a valuable starting material for the synthesis of more complex molecules, including other natural products or their analogues with potential therapeutic properties. The desmethylated position offers a reactive site for further chemical modification, allowing chemists to introduce a variety of functional groups and create a library of new compounds for screening in different applications.

Applications in Agricultural Science (e.g., Crop Protection, Plant Growth Regulation)

Many natural glycosides exhibit potent biological activities that are relevant to agriculture. It is conceivable that this compound could possess properties that influence plant growth or defense mechanisms. For instance, some glycosides act as phytoalexins, antimicrobial compounds produced by plants in response to pathogen attack. Others can function as signaling molecules that regulate plant development, from seed germination to flowering. Research in this area would involve testing the compound's effects on various plant species and their associated pathogens to determine its potential as a natural pesticide, fungicide, or plant growth regulator.

Use in Material Science (e.g., Biopolymers, Smart Materials)

The carbohydrate component of this compound suggests potential applications in material science. Sugars are known for their ability to form polymers, and a modified sugar like this could be investigated as a monomer for the creation of novel biopolymers. These materials could possess unique properties such as biodegradability, biocompatibility, and specific mechanical characteristics. Furthermore, the reactive nature of the desmethylated group could be exploited to cross-link polymer chains or to attach the molecule to surfaces, potentially leading to the development of "smart" materials that respond to specific biological or chemical stimuli.

Potential in Veterinary Science or Aquaculture Research

The search for new therapeutic and health-promoting agents in veterinary medicine is ongoing. Natural products are a rich source of such compounds. A compound like this compound could be investigated for its potential antimicrobial or antiparasitic properties in livestock or companion animals. In the context of aquaculture, where bacterial and fungal diseases can lead to significant economic losses, the discovery of new, environmentally friendly treatments is a high priority. Research would focus on the compound's efficacy and safety in relevant animal and fish models.

Novel Biotechnological Applications

Biotechnology often harnesses the power of microbial and enzymatic processes to produce valuable compounds. If the biosynthetic pathway of this compound were to be elucidated, it could open up possibilities for its large-scale production through fermentation using genetically engineered microorganisms. Furthermore, the enzymes involved in its biosynthesis, particularly the putative desmethylase and glycosyltransferase, could themselves become valuable biotechnological tools for modifying other natural products to create novel derivatives with enhanced or entirely new activities.

Future Research Directions and Challenges

Addressing Biosynthetic Gaps and Unraveling Regulatory Networks

The biosynthesis of flavonoids is a well-established pathway, starting from the amino acid phenylalanine and proceeding through the phenylpropanoid pathway to create the characteristic C6-C3-C6 flavonoid backbone. wikipedia.org However, the specific enzymatic steps leading to the formation of 3"-O-Desmethylspinorhamnoside, particularly the desmethylation at the 3"-position of the rhamnose sugar moiety, remain largely uncharacterized. Identifying the specific methyltransferase and the point at which demethylation occurs in the biosynthetic cascade is a significant research gap.

Furthermore, the regulatory networks governing the production of this compound are yet to be elucidated. The expression of biosynthetic genes is often controlled by a complex interplay of transcription factors, such as MYB and bHLH proteins, which are in turn influenced by developmental and environmental cues. nih.gov In the genus Primula, which is a known source of various flavonoids, the biosynthesis of these compounds is tissue-specific, with different flavonoids accumulating in the leaves, flowers, and glandular trichomes. nih.govresearchgate.net Understanding how these regulatory networks are orchestrated to produce this compound in specific tissues and at particular developmental stages is a key challenge. Future research will likely involve transcriptomic and proteomic analyses of the source plant, Primula denticulata, to identify the specific enzymes and regulatory proteins involved. nih.govresearchgate.net

Advancements in Scalable Synthesis Methodologies

The limited availability of this compound from its natural source, Primula denticulata, presents a major bottleneck for extensive biological screening and preclinical development. silae.itpensoft.net Therefore, the development of scalable and efficient synthesis methodologies is of paramount importance.

Discovery of Novel Biological Targets and Pathways

Preliminary evidence suggests that this compound may play a role in glucose metabolism. A study on the antidiabetic potential of triterpenoid (B12794562) saponins (B1172615) from Primula denticulata mentioned that flavonoids detected in the plant, including this compound, were positive contributors to glucose uptake activity. nih.gov This finding opens up an exciting avenue for research into its potential as an anti-diabetic agent.

Future research should focus on identifying the specific molecular targets and signaling pathways modulated by this compound. Potential targets could include glucose transporters, key enzymes in glucose metabolism, or signaling proteins involved in insulin (B600854) pathways. frontiersin.orgareeo.ac.irresearchgate.net Techniques such as affinity chromatography, proteomics-based target identification, and in silico molecular docking studies will be instrumental in pinpointing the direct binding partners of this compound. Elucidating its mechanism of action will be crucial for understanding its therapeutic potential and for the rational design of more potent analogues.

Development of Advanced Analytical Platforms for In Situ Analysis

The accurate detection and quantification of this compound in complex biological matrices, such as plant extracts and biological fluids, require sophisticated analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and diode-array detection (DAD) are standard methods for the analysis of flavonoids. nih.gov However, for in situ analysis within plant tissues, more advanced platforms are needed.